2-[2-(Diethylphosphoryl)ethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Diethylphosphoryl)ethyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Diethylphosphoryl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method includes the oxidation of aryl silanes, which is an aromatic variation of the Fleming-Tamao oxidation . Additionally, the Hock process, which involves the addition of benzene and propene in the presence of phosphoric acid to form cumene, followed by oxidation with oxygen and sulfuric acid, can also be used to synthesize phenols .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves large-scale chemical processes that ensure high yield and purity. The Hock process is widely used in the industry due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Diethylphosphoryl)ethyl]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[2-(Diethylphosphoryl)ethyl]phenol has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of flame-retardant materials and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(Diethylphosphoryl)ethyl]phenol involves its interaction with various molecular targets and pathways. Phenols are known to undergo redox reactions, where they can act as antioxidants by donating electrons to neutralize free radicals . This redox activity is crucial in various biological processes and can influence the compound’s therapeutic potential .
Comparison with Similar Compounds
2-[2-(Diethylphosphoryl)ethyl]phenol can be compared with other phenolic compounds such as:
Properties
Molecular Formula |
C12H19O2P |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
2-(2-diethylphosphorylethyl)phenol |
InChI |
InChI=1S/C12H19O2P/c1-3-15(14,4-2)10-9-11-7-5-6-8-12(11)13/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
OEZSSNZYKQSHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.